Esperamicin D
CAS No.: 107473-04-1
Cat. No.: VC21355466
Molecular Formula: C33H45N3O12S3
Molecular Weight: 771.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 107473-04-1 |
---|---|
Molecular Formula | C33H45N3O12S3 |
Molecular Weight | 771.9 g/mol |
IUPAC Name | methyl N-[(4Z,13Z)-1,12-dihydroxy-8-[4-hydroxy-5-(hydroxyamino)-3-[4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
Standard InChI | InChI=1S/C33H45N3O12S3/c1-17(2)34-20-16-45-23(15-22(20)43-4)48-29-27(37)25(36-42)18(3)46-31(29)47-21-11-9-7-8-10-13-33(41)19(12-14-50-51-49-6)24(21)26(28(38)30(33)39)35-32(40)44-5/h7-8,12,17-18,20-23,25,27,29-31,34,36-37,39,41-42H,14-16H2,1-6H3,(H,35,40)/b8-7-,19-12- |
Standard InChI Key | KREMLOHCULNNLF-WRGVHVQVSA-N |
Isomeric SMILES | CC1C(C(C(C(O1)OC2C#C/C=C\C#CC\3(C(C(=O)C(=C2/C3=C/CSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NO |
SMILES | CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NO |
Canonical SMILES | CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NO |
Introduction
Chemical Structure and Properties
Structural Characteristics
Esperamicin D is structurally characterized as an analog of esperamicin A1, with the primary difference being the absence of the methylthio sugar component. This structural modification significantly impacts its biological activity and DNA interaction capabilities. The core structure of esperamicins contains a highly reactive 1,5-diyn-3-ene moiety, which forms the basis of their DNA-cleaving ability .
The esperamicin family shares a common structural backbone consisting of:
-
An enediyne core responsible for the DNA-cleaving activity
-
A trisaccharide moiety that influences binding specificity and cellular uptake
-
Various sugar and functional group attachments that modulate activity and pharmacokinetic properties
In esperamicin D specifically, the absence of the methylthio sugar results in a molecule that retains the fundamental DNA-reactive capabilities of the esperamicin family but with altered binding properties and reduced potency .
Comparison with Other Esperamicin Analogs
Structural Variations Among Esperamicin Analogs
The esperamicin family includes several analogs (A, B, C, D, E, X, Z) that differ in their structural components, particularly in their sugar attachments and functional groups. These structural variations provide valuable insights into the structure-activity relationships that govern their biological effectiveness.
Esperamicin A1 (espA) contains both the methylthio sugar and the deoxyfucose-anthranilate moiety, making it the most potent member of the family. Esperamicin C (espC) lacks the deoxyfucose-anthranilate component but retains the methylthio sugar. Esperamicin D (espD) lacks the methylthio sugar but contains the deoxyfucose-anthranilate moiety. Esperamicin E (espE) lacks both the methylthio sugar and the isopropylamino sugar, resulting in further reduced activity .
Comparative Potency
The relative potencies of the esperamicin analogs have been examined through various biological assays. The following table summarizes the comparative cytotoxicity of esperamicin analogs:
Esperamicin Analog | Relative Potency (Cell Proliferation) | Relative DNA Breakage Activity |
---|---|---|
Esperamicin A | Highest (reference) | High |
Esperamicin C | ~1/200th of espA | Higher than espA for DSBs |
Esperamicin D | ~1/1000th of espA | ~1/50th of espA |
Esperamicin E | No cytotoxicity at 12.5 μg/ml | Inactive at 1 μg/ml |
Esperamicin X | No cytotoxicity at 12.5 μg/ml | Inactive at 1 μg/ml |
Esperamicin Z | No cytotoxicity at 12.5 μg/ml | Inactive at 1 μg/ml |
Biological Activity and Mechanism of Action
Requirements for Activation
A significant feature of esperamicins is their requirement for activation to exert their DNA-cleaving effects. Research has demonstrated that mild reducing agents such as dithiothreitol, 2-mercaptoethanol, and glutathione significantly enhance the DNA-breaking activity of esperamicins .
Structure-Activity Relationship Insights
Impact of Structural Modifications
The comparative analysis of esperamicin analogs has provided valuable insights into the structure-activity relationships that govern their biological effectiveness. Research findings indicate that two structural features are essential for the biological activity of esperamicins:
-
The diyn-ene group: This is crucial for the DNA-cleaving activity, as evidenced by the lack of activity in analogs (espX and espZ) where this group is modified .
-
The intact trisaccharide moiety: The sugars play a significant role in facilitating the binding of the drug in a proper position relative to the DNA .
In the specific case of esperamicin D, the absence of the methylthio sugar results in a dramatic loss in activity compared to esperamicin A1. This suggests that this sugar component plays a critical role in the positioning and/or activation of the molecule for effective DNA cleavage .
Pharmacophore Considerations
Based on the analysis of various esperamicin analogs, it has been proposed that esperamicin C represents the optimal pharmacophore for this class of agents. Esperamicin C retains the methylthio sugar (absent in esperamicin D) but lacks the deoxyfucose-anthranilate moiety. This structural configuration appears to balance optimal DNA breakage activity with cellular uptake properties .
The presence of the deoxyfucose-anthranilate moiety (present in both esperamicin A1 and D) appears to have dual effects: it may enhance drug accumulation in cells but may also sterically hinder the resulting phenylene diradical from positioning optimally on the DNA to produce double-strand breaks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume